N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
This compound features a multifunctional structure comprising:
- Cyclohexyl backbone: Substituted with a cyano (-CN) and methyl (-CH₃) group at positions 1 and 4, respectively.
- Acetamide core: Linked via a sulfanyl (-S-) bridge to a 3,4-dihydroquinazolin-4-one moiety.
- Aromatic substituents: A 2-methylphenyl group attached to the quinazolinone ring.
Properties
Molecular Formula |
C26H28N4O2S |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H28N4O2S/c1-18-12-14-26(17-27,15-13-18)29(3)23(31)16-33-25-28-21-10-6-5-9-20(21)24(32)30(25)22-11-7-4-8-19(22)2/h4-11,18H,12-16H2,1-3H3 |
InChI Key |
FPAQIJZIZIMCBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C#N)N(C)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The following compounds share critical structural motifs with the target molecule:
Comparative Analysis of Structural Features
Quinazolinone Core
- The target compound and ’s analog both incorporate a 3,4-dihydroquinazolin-4-one ring, a scaffold known for kinase inhibition and antimicrobial activity .
- In contrast, ’s compound lacks the sulfanyl bridge but includes a 2,4-dioxoquinazoline moiety, which is critical for anticonvulsant effects .
Acetamide Linkage and Substituents
- The cyclohexyl group in the target compound introduces steric bulk and hydrophobicity, which may improve metabolic stability compared to simpler phenyl or chlorophenyl groups in analogs .
- ’s compound (13a) uses a sulfamoylphenyl group, enhancing hydrogen-bonding capacity (evidenced by IR peaks at 3325–3186 cm⁻¹ for NH/NH₂) , whereas the target’s cyano group may prioritize dipole interactions over hydrogen bonding.
Spectral and Physicochemical Properties
Research Findings and Implications
Crystallographic and Stability Considerations
- highlights that substituent positioning (e.g., dichlorophenyl vs. methylphenyl) influences crystal packing via N–H···O hydrogen bonds, which could guide the target compound’s formulation development .
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